molecular formula C7H11ClN2O2S B1522504 2-Amino-N-methylbenzenesulfonamide hydrochloride CAS No. 1269062-10-3

2-Amino-N-methylbenzenesulfonamide hydrochloride

Cat. No. B1522504
CAS RN: 1269062-10-3
M. Wt: 222.69 g/mol
InChI Key: UTBCTQJSEIPMOW-UHFFFAOYSA-N
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Description

2-Amino-N-methylbenzenesulfonamide hydrochloride is an organic compound with the chemical formula C7H11ClN2O2S . It has a molecular weight of 222.69 g/mol . This compound is solid in physical form .


Molecular Structure Analysis

The linear formula of this compound is C7 H10 N2 O2 S . Cl H . The molecular structure of this compound can be represented as a combination of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 222.7 and its molecular formula is C7H11ClN2O2S .

Scientific Research Applications

Historical Perspective on Sulfonamides

  • Observations on Mode of Action : In the 1930s, research on sulfonamides, including compounds like 2-Amino-N-methylbenzenesulfonamide hydrochloride, observed their role in treating streptococcal infections in mice. The effectiveness was partly attributed to phagocytosis facilitation by leukocytes (Bliss & Long, 1937).

Chemical Synthesis and Reactions

  • Reactions with Chloroalkyl Isocyanates : Research in 1990 showed that reactions of 2-aminobenzenesulfonamide with various chloroalkyl isocyanates yielded different benzene sulfonamides, indicating potential in synthesizing diverse chemical compounds (Chern et al., 1990).

Biomedical Applications

  • Antimicrobial Activity : A study found that novel compounds synthesized from aminobenzenesulfonamide, such as 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide, demonstrated significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).
  • Hypoglycemic Agents Synthesis : Another study explored the synthesis of benzoxathiazine dioxides using 2-aminobenzenesulfonamide, highlighting its potential use in developing hypoglycemic agents (Suzue & Irikura, 1968).

Inhibitory Effects on Enzymes

  • Inhibition of Paraoxonase-1 : Sulfonamides, including 2-aminobenzenesulfonamide derivatives, were studied for their inhibitory effects on human serum paraoxonase-1, a crucial enzyme in pharmacological applications (Alım et al., 2017).

Anticancer Research

  • Anticancer and Antimicrobial Activity : Research on heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives, including 2-aminobenzenesulfonamide, revealed anticancer, antimicrobial, and anti-tuberculosis activities, demonstrating their potential in cancer therapy (Debbabi et al., 2020).
  • Molecular Docking Studies : Investigations into the molecular structure and interactions of various sulfonamides, including derivatives of 2-aminobenzenesulfonamide, provided insights into their potential anticancer properties and interactions with biomolecules (Alaşalvar et al., 2018).

properties

IUPAC Name

2-amino-N-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-5-3-2-4-6(7)8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBCTQJSEIPMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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